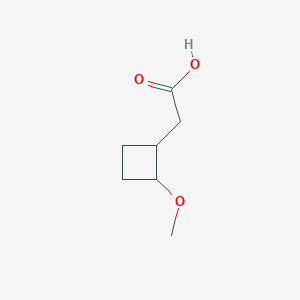

2-(2-Methoxycyclobutyl)acetic acid

描述

2-(2-Methoxycyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a methoxy group (-OCH₃) and an acetic acid (-CH₂COOH) moiety on adjacent carbon atoms of the cyclobutane ring. Applications in medicinal chemistry or organic synthesis are plausible but require further validation.

属性

分子式 |

C7H12O3 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC 名称 |

2-(2-methoxycyclobutyl)acetic acid |

InChI |

InChI=1S/C7H12O3/c1-10-6-3-2-5(6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI 键 |

XELYUJKPBAOADN-UHFFFAOYSA-N |

规范 SMILES |

COC1CCC1CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclobutanone with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(2-Methoxycyclobutyl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

化学反应分析

Types of Reactions

2-(2-Methoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学研究应用

2-(2-Methoxycyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(2-Methoxycyclobutyl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

相似化合物的比较

Key Observations :

- Cyclobutane vs. Aromatic Rings : The cyclobutane derivatives (e.g., 2-(3-methylcyclobutyl)acetic acid) exhibit higher ring strain compared to aromatic analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid. This strain may enhance reactivity in ring-opening reactions .

- Substituent Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid, where the methoxy group stabilizes crystal packing via O—H⋯O interactions . In contrast, methyl groups (e.g., in 2-(3-methylcyclobutyl)acetic acid) primarily influence steric bulk .

Crystallographic Insights

- Hydrogen-Bonding Motifs : Strong O—H⋯O hydrogen bonds form centrosymmetric dimers in 2-(3-bromo-4-methoxyphenyl)acetic acid, stabilizing its crystal lattice . Similar interactions are likely in 2-(2-methoxycyclobutyl)acetic acid but require experimental confirmation.

- Conformational Analysis : In 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, chair conformations of cyclohexyl groups and slip-stacking of aromatic rings influence packing , highlighting the role of substituents in solid-state behavior.

生物活性

2-(2-Methoxycyclobutyl)acetic acid is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

2-(2-Methoxycyclobutyl)acetic acid is characterized by its unique cyclobutyl structure, which may influence its interaction with biological systems. The methoxy group contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Anti-inflammatory Effects

Compounds similar to 2-(2-Methoxycyclobutyl)acetic acid have shown significant anti-inflammatory effects. For instance, certain phenoxy acetic acid derivatives exhibited a reduction in paw thickness and inflammatory markers in animal models . The inhibition of cyclooxygenase-2 (COX-2) is a common mechanism through which these compounds exert their effects, suggesting that 2-(2-Methoxycyclobutyl)acetic acid may also possess anti-inflammatory properties.

Toxicological Profile

Understanding the safety profile of 2-(2-Methoxycyclobutyl)acetic acid is essential. Computer-aided estimations have indicated potential toxic effects for various acetic acid derivatives, including teratogenic and carcinogenic risks . However, specific data on the toxicity of 2-(2-Methoxycyclobutyl)acetic acid remains scarce.

Data Table: Biological Activity Profiles

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of planktonic growth | 0.16-0.31% |

| Anti-inflammatory | Reduction in paw thickness | IC50 values ranging from 0.06 to 0.97 µM |

| Toxicity | Potential teratogenic/carcinogenic effects | Not yet established |

Case Studies

- Antibacterial Study : In a laboratory setting, acetic acid was tested against burn wound pathogens, showing significant antibacterial activity and biofilm disruption . This suggests that derivatives like 2-(2-Methoxycyclobutyl)acetic acid may have similar applications in wound care.

- Inflammation Model : A study on phenoxy acetic acids demonstrated their ability to significantly lower inflammatory markers without causing gastrointestinal side effects, indicating a favorable safety profile for compounds with similar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。